N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide
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Description
Synthesis Analysis
The synthesis of related compounds involves various methods. For instance, the synthesis of “2,3-dichloro-5-(trifluoromethyl)pyridine” has been reported . The synthesis of “N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-methyl-1-phenoxyformohydrazide” involves the transformation of a free amine into the compound by reducing amination .Scientific Research Applications
Agrochemicals
The trifluoromethyl group in compounds like N’-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide is a common feature in agrochemicals due to its ability to enhance biological activity and environmental stability . This compound can serve as an intermediate in the synthesis of pesticides, herbicides, and fungicides. Its unique structure allows for the creation of products that are more effective at lower dosages, reducing the environmental impact.
Pharmaceutical Research
Compounds containing the trifluoromethyl group have been found to exhibit a range of pharmacological activities . N’-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide could be investigated for its potential use in drug development, particularly for diseases where modification of the trifluoromethyl group has led to therapeutic benefits.
Material Science
The unique physicochemical properties of the trifluoromethyl group make it valuable in the development of advanced materials . This compound could be used in the synthesis of polymers or coatings with enhanced durability, chemical resistance, or specific electronic properties.
Catalysis
In the field of catalysis, the trifluoromethyl group can influence the reactivity and selectivity of catalysts . N’-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide might be used to develop new catalytic systems that can facilitate or improve the efficiency of chemical reactions.
Veterinary Medicine
Similar to its applications in human pharmaceuticals, this compound could also be explored for veterinary medicine. The trifluoromethyl group’s presence in veterinary drugs can lead to improved efficacy and safety profiles for treatments in animals .
Environmental Science
The stability and persistence of the trifluoromethyl group can be advantageous in environmental science applications. For instance, N’-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide could be used in the development of sensors or assays for environmental monitoring .
Synthetic Organic Chemistry
As a versatile intermediate, this compound can be used to synthesize a wide array of organic molecules. Its incorporation into other structures could lead to the discovery of novel compounds with unique properties or activities .
Biochemistry
Finally, in biochemistry, the compound’s potential interactions with biological macromolecules could be studied. It may serve as a tool to understand enzyme mechanisms or as a building block in the design of enzyme inhibitors .
properties
IUPAC Name |
N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N3O/c15-11-6-10(14(16,17)18)7-19-12(11)8-20-21-13(22)9-4-2-1-3-5-9/h1-7,20H,8H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSYHXYJTLVCQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNCC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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